molecular formula C21H32BNO4 B13510334 Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B13510334
M. Wt: 373.3 g/mol
InChI Key: LUHYBBAVLIOPFP-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the formation of the boronic ester group using reagents such as bis(pinacolato)diboron and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound formed by the coupling of the boronic ester with an aryl halide .

Scientific Research Applications

Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate involves its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then reacts with an aryl halide to form the desired biaryl product. This mechanism is widely used in organic synthesis to create complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with a boronic ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency sets it apart from other similar compounds .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-13-16(15-11-9-8-10-12-15)17(14-23)22-26-20(4,5)21(6,7)27-22/h8-12,16-17H,13-14H2,1-7H3

InChI Key

LUHYBBAVLIOPFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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